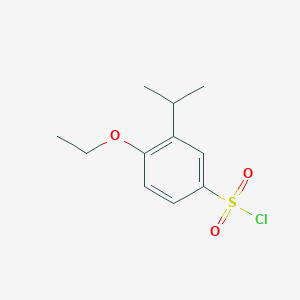

4-Ethoxy-3-isopropylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-3-isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonyl chloride, featuring ethoxy and isopropyl substituents on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl2→4-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride (HCl).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is employed.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonate Thioesters: Formed from reactions with thiols.

Applications De Recherche Scientifique

Organic Synthesis

4-Ethoxy-3-isopropylbenzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is commonly used for:

- Sulfonamide Formation : It can react with amines to form sulfonamides, which are essential intermediates in drug synthesis.

- Functionalization of Aromatic Compounds : The compound can introduce sulfonyl groups into various substrates, enhancing their reactivity for further transformations.

Pharmaceutical Development

The compound plays a crucial role in developing pharmaceutical agents:

- Drug Design : It acts as a building block for synthesizing biologically active compounds, including inhibitors for specific enzymes. For example, it has been utilized in the synthesis of 11β-HSD1 inhibitors that are potential treatments for type II diabetes and metabolic syndrome .

- Targeted Drug Delivery Systems : Its sulfonyl group can facilitate the attachment of drugs to carrier molecules, improving solubility and bioavailability.

Material Science

In material science, this compound is used:

- Polymer Chemistry : It can modify polymers to enhance properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings that require specific adhesion properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the effective use of this compound in synthesizing various sulfonamides through reactions with different amines. The yields were reported to be consistently high (>85%), indicating its efficiency as a sulfonating agent .

Case Study 2: Development of Enzyme Inhibitors

Research focused on synthesizing novel enzyme inhibitors using this compound highlighted its role in creating specific sulfonamide derivatives that exhibited potent inhibitory activity against target enzymes involved in metabolic pathways. The synthesized compounds showed IC50 values below 1 μM, indicating strong potential for therapeutic applications .

Data Summary

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides | >85% yield |

| Pharmaceutical | Synthesis of enzyme inhibitors | IC50 < 1 μM |

| Material Science | Modification of polymers and coatings | Enhanced properties |

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The sulfonyl chloride group is highly reactive due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonyl chloride: Lacks the ethoxy and isopropyl substituents.

4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group.

4-Isopropylbenzenesulfonyl chloride: Lacks the ethoxy group.

Uniqueness

4-Ethoxy-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and isopropyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-Ethoxy-3-isopropylbenzenesulfonyl chloride (CAS No. 1094231-47-6) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C12H15ClO2S

- Molecular Weight : 250.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes. This mechanism may inhibit bacterial cell wall synthesis, contributing to its antimicrobial properties .

Antimicrobial Activity

Studies indicate that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. The mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis, thereby preventing bacterial growth and proliferation.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Texas MD Anderson Cancer Center explored various sulfonamide derivatives, including those related to this compound. The findings indicated that these compounds demonstrated notable antimicrobial activity against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves reaction with amines under basic conditions. In a comparative study, the biological activities were evaluated against established antibiotics, revealing that this compound exhibits a comparable spectrum of activity against certain pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Potential |

| N-benzyl-4-ethoxy-3-isopropylbenzenesulfonamide | Structure | High | Moderate |

| N-benzyl-4-methoxy-3-isopropylbenzenesulfonamide | Structure | Low | High |

Propriétés

IUPAC Name |

4-ethoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCSRFPTTLHNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.